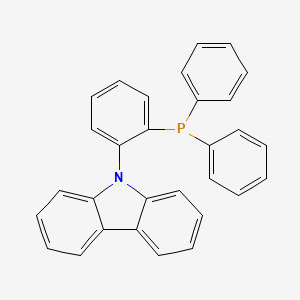
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate, also known as ethyl 1-cyclopropyl-2-methylpropanoate, is an organic compound with a molecular formula of C7H14O2. It is a colorless liquid with a sweet, fruity odor. This compound has a variety of applications in the fields of science, medicine, and industry.
Scientific Research Applications
Ethyl 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate has a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate is not fully understood. However, it is believed to act as a substrate for enzymes, allowing them to catalyze chemical reactions. It has also been suggested that it may act as a proton acceptor, allowing it to act as a Lewis base in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate are not fully understood. However, it has been suggested that it may have an effect on the activity of certain enzymes, as well as on the metabolism of certain compounds.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. However, it is important to note that this compound has a relatively low boiling point, and therefore must be handled with care to prevent it from evaporating.
Future Directions
There are a number of potential future directions for research on ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate. These include further investigation into its mechanism of action, its potential applications in drug design, and its potential use as a catalyst in chemical reactions. Additionally, further research into its biochemical and physiological effects may provide insight into its potential therapeutic uses. Finally, further study into its potential environmental impacts may provide insight into its potential uses in industrial processes.
Synthesis Methods
Ethyl 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of cyclopropylmethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate chloride with sodium ethoxide in the presence of a base, such as pyridine. This reaction produces ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-cyclopropyl-2-methyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoate. The second step involves the conversion of this compound to ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate 1-(2,2-dimethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylatepropanoyl)cyclopropane-1-carboxylate through the addition of an acid, such as hydrochloric acid.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves the reaction of ethyl cyclopropanecarboxylate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl cyclopropanecarboxylate", "2,2-dimethylpropanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add ethyl cyclopropanecarboxylate to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2,2-dimethylpropanoyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |
CAS RN |
1520602-41-8 |
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



